Reduced MCAD Turnover: 4-Oxooctanoyl-CoA Exhibits Only 10% of the Dehydrogenation Rate of Physiological Octanoyl-CoA
4-Oxooctanoyl-CoA is dehydrogenated by medium-chain acyl-CoA dehydrogenase (MCAD) from pig kidney at a rate approximately 10% of that observed for the physiological substrate octanoyl-CoA [1]. In direct head-to-head comparison under identical standard assay conditions, the 4-oxa analog was characterized as a 'much poorer substrate' relative to octanoyl-CoA, while the corresponding 4-thia analog (4-thiaoctanoyl-CoA) was dehydrogenated 1.5-fold faster than octanoyl-CoA [1].
| Evidence Dimension | Relative dehydrogenase turnover rate (standard assay) |
|---|---|
| Target Compound Data | ~10% of octanoyl-CoA rate |
| Comparator Or Baseline | Octanoyl-CoA (physiological substrate) = 100%; 4-Thiaoctanoyl-CoA = 150% (1.5-fold faster than octanoyl-CoA) |
| Quantified Difference | 4-Oxooctanoyl-CoA rate is approximately 10-fold lower than octanoyl-CoA; 15-fold lower than 4-thiaoctanoyl-CoA |
| Conditions | Pig kidney medium-chain acyl-CoA dehydrogenase; standard spectrophotometric dehydrogenase assay |
Why This Matters
This 10-fold rate differential enables researchers to use 4-oxooctanoyl-CoA as a slow-reacting substrate for trapping and characterizing transient enzyme intermediates that would be too fleeting to observe with physiological octanoyl-CoA.
- [1] Thorpe C, Lau SM, Brantley RK. The reductive half-reaction in acyl-CoA dehydrogenase from pig kidney: studies with thiaoctanoyl-CoA and oxaoctanoyl-CoA analogues. Biochemistry. 1988;27(14):5089-5096. doi:10.1021/bi00414a021 View Source
